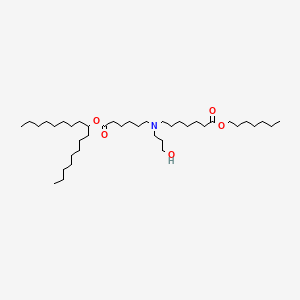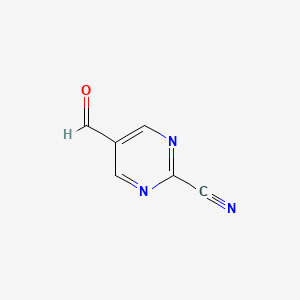![molecular formula C14H15NO4 B11934632 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline: is a furoquinoline alkaloid predominantly found in the Rutaceae family. It is known for its diverse biological activities, including analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects . The compound has a molecular formula of C14H13NO4 and a molecular weight of 259.2573 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities.
科学的研究の応用
Chemistry: In chemistry, 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound exhibits cytotoxicity against a variety of cancer cell lines, making it a subject of interest in cancer research . It also shows genotoxicity, which is being studied for potential therapeutic applications.
Medicine: Due to its analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects, the compound is being explored for potential medicinal uses .
作用機序
The mechanism of action of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with various molecular targets and pathways. It is known to inhibit platelet aggregation by interfering with the signaling pathways that lead to platelet activation . Additionally, its cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis through the activation of specific cellular pathways.
類似化合物との比較
4,6,7,8-Tetramethoxy-furo[2,3-b]quinoline: This compound has an additional methoxy group, which can alter its biological activity and chemical reactivity.
7,8-Dimethoxydictamnine: This compound lacks one methoxy group compared to 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline, leading to differences in its biological effects.
Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which contribute to its distinct biological activities and chemical properties. Its ability to exhibit multiple pharmacological effects makes it a compound of significant interest in various fields of research.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-5H,6-7H2,1-3H3 |
InChIキー |
CKDKGHDDRAMHGK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=C3CCOC3=N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)

![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)


![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)
![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
